molecular formula C8H17NO B6597731 1-(2-methylpropyl)pyrrolidin-3-ol CAS No. 90227-05-7

1-(2-methylpropyl)pyrrolidin-3-ol

Cat. No.: B6597731
CAS No.: 90227-05-7
M. Wt: 143.23 g/mol
InChI Key: JIJMHLNVPUQWOG-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)pyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound, specifically, features a pyrrolidine ring substituted with a 2-methylpropyl group and a hydroxyl group at the third position, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)pyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dichloro-2-butanol with monomethylamine in the presence of a strong base. The reaction is typically carried out in a four-necked flask, where the 1,4-dichloro-2-butanol is added dropwise to a cooled aqueous solution of monomethylamine. The mixture is then heated to 120°C under pressure, followed by the addition of sodium hydroxide to precipitate the product .

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the catalytic hydrogenation of pyrrole or the reaction of 1,4-butanediol with ammonia in the presence of a cobalt-nickel catalyst. These methods are scalable and provide high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 1-(2-methylpropyl)pyrrolidin-3-one.

    Reduction: Formation of 1-(2-methylpropyl)pyrrolidine.

    Substitution: Formation of 3-chloro-1-(2-methylpropyl)pyrrolidine.

Scientific Research Applications

1-(2-Methylpropyl)pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the 2-methylpropyl and hydroxyl substitutions.

    Pyrrolidin-2-one: Contains a carbonyl group at the second position instead of a hydroxyl group.

    Prolinol: A hydroxylated pyrrolidine derivative with different substitution patterns.

Uniqueness: 1-(2-Methylpropyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group enhances its hydrophobicity, while the hydroxyl group provides opportunities for hydrogen bonding, making it a versatile scaffold for drug design .

Properties

IUPAC Name

1-(2-methylpropyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJMHLNVPUQWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90227-05-7
Record name 1-(2-methylpropyl)pyrrolidin-3-ol
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